molecular formula C17H18O2S B2723574 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione CAS No. 951955-14-9

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione

Cat. No.: B2723574
CAS No.: 951955-14-9
M. Wt: 286.39
InChI Key: IQNPDNCVOWTJQE-UHFFFAOYSA-N
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Description

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione is a complex organic compound with a unique structure that combines elements of furan and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione include:

Uniqueness

What sets this compound apart is its unique thione group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

IUPAC Name

3-tert-butyl-5,9-dimethylfuro[3,2-g]chromene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-9-6-14(20)19-16-10(2)15-12(7-11(9)16)13(8-18-15)17(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPDNCVOWTJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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